molecular formula C26H24N4O B12693600 1-((2,5-Dimethyl-4-((dimethylphenyl)azo)phenyl)azo)-2-naphthol CAS No. 83249-74-5

1-((2,5-Dimethyl-4-((dimethylphenyl)azo)phenyl)azo)-2-naphthol

Cat. No.: B12693600
CAS No.: 83249-74-5
M. Wt: 408.5 g/mol
InChI Key: LMAQBBUCPSMBIN-UHFFFAOYSA-N
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Description

1-((2,5-Dimethyl-4-((dimethylphenyl)azo)phenyl)azo)-2-naphthol is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of the functional group diazenyl (R−N=N−R′), where R and R′ can be either aryl or alkyl groups. This compound is known for its vivid color properties, making it useful in various dyeing applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dimethyl-4-((dimethylphenyl)azo)phenyl)azo)-2-naphthol typically involves azo coupling reactions. This process entails an electrophilic substitution reaction where an aryl diazonium cation is attacked by another aryl ring, especially those substituted with electron-donating groups . The reaction conditions often require maintaining low temperatures to stabilize the diazonium salts, typically around 0°C .

Industrial Production Methods

Industrial production of this compound involves large-scale azo coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality azo compounds suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dimethyl-4-((dimethylphenyl)azo)phenyl)azo)-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((2,5-Dimethyl-4-((dimethylphenyl)azo)phenyl)azo)-2-naphthol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethyl-4-((dimethylphenyl)azo)phenyl)azo)-2-naphthol involves its interaction with molecular targets through its azo group. The compound can undergo photochemical reactions, leading to isomerization between trans and cis forms. This property is exploited in various applications, including dyeing and photoresponsive materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2,5-Dimethyl-4-((dimethylphenyl)azo)phenyl)azo)-2-naphthol is unique due to its specific molecular structure, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Properties

CAS No.

83249-74-5

Molecular Formula

C26H24N4O

Molecular Weight

408.5 g/mol

IUPAC Name

1-[[4-[(2,3-dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalen-2-ol

InChI

InChI=1S/C26H24N4O/c1-16-8-7-11-22(19(16)4)27-28-23-14-18(3)24(15-17(23)2)29-30-26-21-10-6-5-9-20(21)12-13-25(26)31/h5-15,31H,1-4H3

InChI Key

LMAQBBUCPSMBIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=NC2=C(C=C(C(=C2)C)N=NC3=C(C=CC4=CC=CC=C43)O)C)C

Origin of Product

United States

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